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molecular formula C13H13NO2 B1313965 5-Benzyloxy-2-methylpyridine 1-oxide CAS No. 59781-09-8

5-Benzyloxy-2-methylpyridine 1-oxide

Cat. No. B1313965
M. Wt: 215.25 g/mol
InChI Key: FBBMNGYRVLBROF-UHFFFAOYSA-N
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Patent
US03952101

Procedure details

To 80 ml. of acetic anhydride stirred at 135°C. is added slowly 39.8 g. (0.185 mol) of the above N-oxide. The solution is stirred at this temperature for 30 minutes and then poured into 500 ml. of ice-water. After stirring the mixture for two hours it is extracted with a mixture of ethyl acetate and ether. The extract is washed with water, dried and evaporated to dryness. The residue is passed through an alumina column with ether as the eluent. Evaporation of the first fraction yields 2-acetoxymethyl-5-benzyloxypyridine as an oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.185 mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O:4][C:5](=[O:7])[CH3:6])(=O)[CH3:2].[CH2:8]([O:15][C:16]1[CH:17]=[CH:18]C(C)=[N+:20]([O-])[CH:21]=1)[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1>>[C:5]([O:4][CH2:1][C:2]1[CH:18]=[CH:17][C:16]([O:15][CH2:8][C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)=[CH:21][N:20]=1)(=[O:7])[CH3:6]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Two
Name
Quantity
0.185 mol
Type
reactant
Smiles
C(C1=CC=CC=C1)OC=1C=CC(=[N+](C1)[O-])C
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
The solution is stirred at this temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added slowly 39.8 g
ADDITION
Type
ADDITION
Details
poured into 500 ml
STIRRING
Type
STIRRING
Details
After stirring the mixture for two hours it
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
is extracted with a mixture of ethyl acetate and ether
WASH
Type
WASH
Details
The extract is washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
Evaporation of the first fraction

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)(=O)OCC1=NC=C(C=C1)OCC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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